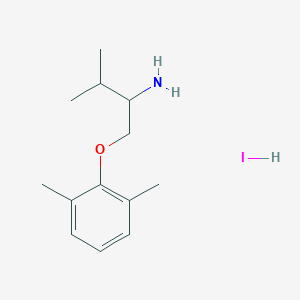
H-Lys-Lys-Lys-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Lys-Lys-Lys-OH is a tetrapeptide composed of four lysine amino acids Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-OH typically involves the stepwise addition of lysine residues to a growing peptide chain. The process begins with the protection of the amino groups of lysine using carbobenzoxy chloride (CbzCl) to form N2, N6-dicarbobenzoxylysine (N2, N6-(Cbz)2Lys). The protected lysine is then coupled with another lysine residue using the mixed anhydride method to form the dipeptide. This process is repeated to extend the peptide chain to the desired length. The final step involves the removal of the protecting groups using hydrogenolysis over a nickel catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently and accurately add amino acids to the growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
H-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various lysine derivatives and shorter peptide fragments.
科学的研究の応用
H-Lys-Lys-Lys-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including wound healing and immune modulation.
Industry: Used in the production of biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of H-Lys-Lys-Lys-Lys-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrapeptide can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the enzyme’s function. Additionally, it can interact with cell surface receptors to trigger intracellular signaling pathways that regulate various cellular processes .
類似化合物との比較
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar properties but shorter chain length.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with different amino acid composition but similar structural features.
Uniqueness
H-Lys-Lys-Lys-Lys-OH is unique due to its high lysine content, which imparts specific biochemical properties, such as enhanced binding affinity to negatively charged molecules and increased solubility in aqueous solutions. These properties make it particularly useful in applications requiring strong interactions with nucleic acids and other negatively charged biomolecules .
特性
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGTUQJDFBWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



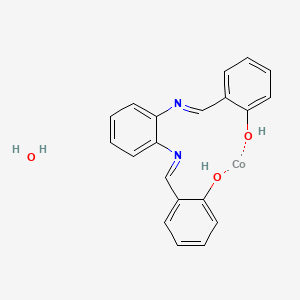


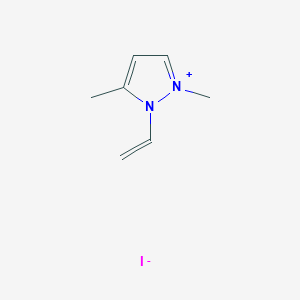

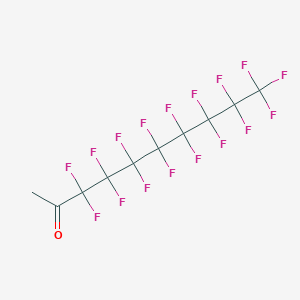

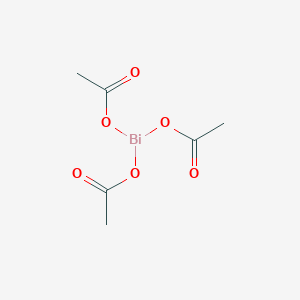
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
